Cas no 102-45-4 ((1-Cyclopentylpropan-2-yl)(methyl)amine)

(1-Cyclopentylpropan-2-yl)(methyl)amine structure
102-45-4 structure
Product Name:(1-Cyclopentylpropan-2-yl)(methyl)amine
CAS No:102-45-4
MF:C9H19N
MW:141.2538626194
CID:148484
PubChem ID:7608
Update Time:2024-11-04

(1-Cyclopentylpropan-2-yl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopentyl-N-methylpropan-2-amine
    • 4-AMINO-1-OXY-2,2,6,6-TETRAMETHYLPIPERIDINE
    • Cyclopentamine
    • Cyclopentaneethanamine,N,a-dimethyl-
    • 2-Cyclopentyl-N,1-dimethylethylamine
    • Clopane
    • Cyclonarol
    • Cyclopentadrin
    • Cyclopentadrine
    • Cyclopentamin
    • Cyclopentamine (pharmacetical)
    • Cyclopentaneethylamine, N,α-dimethyl-
    • Cyklosal
    • Cyklosan
    • Ethylamine, 2-cyclopentyl-N,1-dimethyl-
    • N,α-Dimethylcyclopentaneethylamine
    • Sinos
    • Cxyklosal
    • N,α-Dimethylcyclopentaneethanamine
    • 1-cyclopentyl-N-methyl-propan-2-amine
    • (1-Cyclopentylpropan-2-yl)(methyl)amine
    • Cyclopentaneethylamine, N,.alpha.-dimethyl-
    • UNII-WB9Q6M8O60
    • 102-45-4
    • Cyclopentamine [INN]
    • Clopane; Cyclonarol; Cyclopentadrin; Cyclopentadrine; Cyclopentamin
    • BDBM81456
    • NCGC00510944-01
    • 1-Cyclopentyl-N-methyl-2-propanamine #
    • N,.alpha.-Dimethylcyclopentaneethylamine
    • CYCLOPENTAMINE [MI]
    • Cyclopentaneethanamine, N,alpha-dimethyl-
    • PDSP2_001086
    • Cyclopentamine (INN)
    • DTXSID60861710
    • (+/-)-CYCLOPENTAMINE
    • AKOS011894854
    • CAS_7608
    • Cyclopentaminum [INN-Latin]
    • CYCLOPENTANEETHANAMINE, N-.ALPHA.-DIMETHYL-
    • WB9Q6M8O60
    • Cyclopentamine [INN:BAN]
    • BRN 2689148
    • Ciclopentamina [INN-Spanish]
    • CHEMBL329203
    • Q15408414
    • D07370
    • CYCLOPENTAMINE [WHO-DD]
    • Ciclopentamina
    • NSC_7608
    • NS00004962
    • PDSP1_001102
    • Cyclopentaminum
    • 4-12-00-00137 (Beilstein Handbook Reference)
    • Cyclopentaneethylamine, N,alpha-dimethyl-
    • D84278
    • MFCD00864151
    • SCHEMBL249708
    • DB08999
    • N,alpha-Dimethylcyclopentaneethylamine
    • Cyclopentaneethanamine, N,.alpha.-dimethyl-
    • CHEBI:134766
    • cyclopentane, (2-methylamino)propyl-
    • MDL: MFCD00864151
    • Inchi: 1S/C9H19N/c1-8(10-2)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3
    • InChI Key: HFXKQSZZZPGLKQ-UHFFFAOYSA-N
    • SMILES: N(C)C(C)CC1CCCC1

Computed Properties

  • Exact Mass: 141.15187
  • Monoisotopic Mass: 141.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 84.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.7566 (rough estimate)
  • Boiling Point: 171.8°C at 760 mmHg
  • Refractive Index: 1.4920 (estimate)
  • PSA: 12.03

(1-Cyclopentylpropan-2-yl)(methyl)amine Security Information

(1-Cyclopentylpropan-2-yl)(methyl)amine Pricemore >>

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